molecular formula C17H20ClN3O2S B4233835 N-[1-(1H-benzimidazol-2-yl)propyl]-4-methylbenzenesulfonamide hydrochloride

N-[1-(1H-benzimidazol-2-yl)propyl]-4-methylbenzenesulfonamide hydrochloride

Cat. No. B4233835
M. Wt: 365.9 g/mol
InChI Key: IMIUXTHRJMCFHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(1H-benzimidazol-2-yl)propyl]-4-methylbenzenesulfonamide hydrochloride is a chemical compound that has been widely studied for its potential applications in biomedical research. This compound is commonly referred to as Prazosin, and it has been shown to have a range of biological effects, including the ability to modulate the activity of certain receptors in the body. In

Mechanism of Action

The mechanism of action of Prazosin is related to its ability to modulate the activity of alpha-adrenergic receptors. Specifically, Prazosin acts as an antagonist of alpha-1 adrenergic receptors, which are found in a variety of tissues throughout the body. By blocking the activity of these receptors, Prazosin is able to reduce the effects of sympathetic nervous system activation, which can lead to a range of physiological effects.
Biochemical and Physiological Effects
Prazosin has a range of biochemical and physiological effects, many of which are related to its ability to modulate the activity of alpha-adrenergic receptors. Some of the most well-known effects of Prazosin include its ability to reduce blood pressure, decrease heart rate, and relax smooth muscle. Additionally, Prazosin has been shown to have potential anti-cancer effects, as it has been shown to inhibit the growth of certain cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Prazosin in lab experiments is its well-established mechanism of action. Because the compound has been extensively studied, researchers have a good understanding of how it works and what effects it is likely to have. Additionally, Prazosin is relatively easy to obtain and is not particularly expensive, making it a practical choice for many labs.
However, there are also some limitations to using Prazosin in lab experiments. One of the main limitations is that it has a relatively narrow range of effects, which may limit its usefulness in certain types of experiments. Additionally, Prazosin can be difficult to work with in certain contexts, as it is not particularly soluble in water and can be prone to aggregation.

Future Directions

There are many potential future directions for research related to Prazosin. One area of interest is its potential applications in the treatment of cancer. Researchers are currently exploring the mechanisms by which Prazosin inhibits cancer cell growth and are working to identify new targets for the compound. Additionally, there is ongoing research into the potential use of Prazosin in the treatment of other conditions, such as anxiety disorders and heart failure. Finally, researchers are working to develop new and more efficient synthesis methods for Prazosin, which could make it more widely available for research purposes.

Scientific Research Applications

Prazosin has been extensively studied for its potential applications in biomedical research. One of the most well-known applications of this compound is its ability to modulate the activity of alpha-adrenergic receptors. This has led to its use in the treatment of conditions such as hypertension and post-traumatic stress disorder. Additionally, Prazosin has been shown to have potential applications in the treatment of cancer, as it has been shown to inhibit the growth of certain cancer cells.

properties

IUPAC Name

N-[1-(1H-benzimidazol-2-yl)propyl]-4-methylbenzenesulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S.ClH/c1-3-14(17-18-15-6-4-5-7-16(15)19-17)20-23(21,22)13-10-8-12(2)9-11-13;/h4-11,14,20H,3H2,1-2H3,(H,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMIUXTHRJMCFHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NC2=CC=CC=C2N1)NS(=O)(=O)C3=CC=C(C=C3)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(1H-benzimidazol-2-yl)propyl]-4-methylbenzenesulfonamide;hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(1H-benzimidazol-2-yl)propyl]-4-methylbenzenesulfonamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-[1-(1H-benzimidazol-2-yl)propyl]-4-methylbenzenesulfonamide hydrochloride
Reactant of Route 3
Reactant of Route 3
N-[1-(1H-benzimidazol-2-yl)propyl]-4-methylbenzenesulfonamide hydrochloride
Reactant of Route 4
N-[1-(1H-benzimidazol-2-yl)propyl]-4-methylbenzenesulfonamide hydrochloride
Reactant of Route 5
Reactant of Route 5
N-[1-(1H-benzimidazol-2-yl)propyl]-4-methylbenzenesulfonamide hydrochloride
Reactant of Route 6
Reactant of Route 6
N-[1-(1H-benzimidazol-2-yl)propyl]-4-methylbenzenesulfonamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.